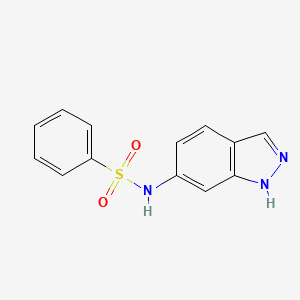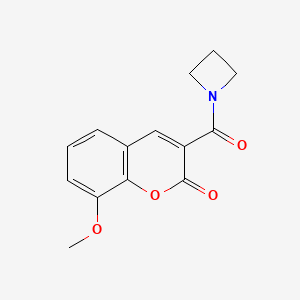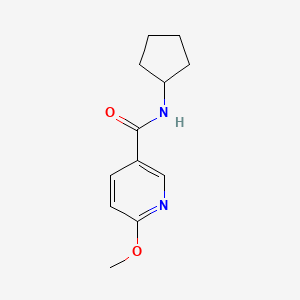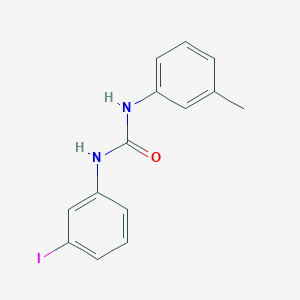
N,1-dimethyl-4-morpholin-4-ylsulfonylpyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,1-dimethyl-4-morpholin-4-ylsulfonylpyrrole-2-carboxamide, also known as DMS-1, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. DMS-1 is a pyrrole-based compound that has been studied for its ability to inhibit the growth of cancer cells and for its potential as an anti-inflammatory agent.
Mécanisme D'action
The mechanism of action of N,1-dimethyl-4-morpholin-4-ylsulfonylpyrrole-2-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. N,1-dimethyl-4-morpholin-4-ylsulfonylpyrrole-2-carboxamide has been shown to inhibit the activity of the enzyme AKT, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N,1-dimethyl-4-morpholin-4-ylsulfonylpyrrole-2-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit the growth of cancer cells, N,1-dimethyl-4-morpholin-4-ylsulfonylpyrrole-2-carboxamide has been shown to have anti-inflammatory properties. Studies have also shown that N,1-dimethyl-4-morpholin-4-ylsulfonylpyrrole-2-carboxamide can inhibit the activity of certain enzymes that are involved in the breakdown of cartilage, which may make it a potential treatment for osteoarthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N,1-dimethyl-4-morpholin-4-ylsulfonylpyrrole-2-carboxamide in lab experiments is that it has been shown to be relatively non-toxic to normal cells, which makes it a potentially safer alternative to traditional chemotherapy drugs. However, one limitation of using N,1-dimethyl-4-morpholin-4-ylsulfonylpyrrole-2-carboxamide is that its mechanism of action is not fully understood, which makes it difficult to predict its effects on different types of cells.
Orientations Futures
There are several future directions for research on N,1-dimethyl-4-morpholin-4-ylsulfonylpyrrole-2-carboxamide. One area of research could focus on understanding the mechanism of action of N,1-dimethyl-4-morpholin-4-ylsulfonylpyrrole-2-carboxamide in more detail, which could help to identify potential targets for cancer therapy. Another area of research could focus on developing more potent analogs of N,1-dimethyl-4-morpholin-4-ylsulfonylpyrrole-2-carboxamide that could be used as anti-cancer agents. Additionally, research could focus on investigating the potential use of N,1-dimethyl-4-morpholin-4-ylsulfonylpyrrole-2-carboxamide as a treatment for other inflammatory conditions, such as rheumatoid arthritis.
Méthodes De Synthèse
The synthesis of N,1-dimethyl-4-morpholin-4-ylsulfonylpyrrole-2-carboxamide involves the reaction of 1-methyl-4-(morpholin-4-ylsulfonyl)pyrrole-2-carboxylic acid with N,N-dimethylformamide dimethyl acetal in the presence of triethylamine. This reaction results in the formation of N,1-dimethyl-4-morpholin-4-ylsulfonylpyrrole-2-carboxamide as a white solid.
Applications De Recherche Scientifique
N,1-dimethyl-4-morpholin-4-ylsulfonylpyrrole-2-carboxamide has been studied for its potential applications in the field of medicine. One area of research has focused on its ability to inhibit the growth of cancer cells. Studies have shown that N,1-dimethyl-4-morpholin-4-ylsulfonylpyrrole-2-carboxamide can inhibit the proliferation of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Propriétés
IUPAC Name |
N,1-dimethyl-4-morpholin-4-ylsulfonylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4S/c1-12-11(15)10-7-9(8-13(10)2)19(16,17)14-3-5-18-6-4-14/h7-8H,3-6H2,1-2H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBAPFXGWOQEHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CN1C)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Furan-3-yl-(4-thieno[3,2-d]pyrimidin-4-ylpiperazin-1-yl)methanone](/img/structure/B7519492.png)
![[2-[(1,1-Dioxothiolan-3-yl)-ethylamino]-2-oxoethyl] 4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoate](/img/structure/B7519495.png)
![[4-(2-Hydroxyphenyl)piperazin-1-yl]-(2-methylfuran-3-yl)methanone](/img/structure/B7519509.png)


![N-[3,5-bis(trifluoromethyl)phenyl]-4-(2-methoxyethoxy)benzenesulfonamide](/img/structure/B7519520.png)

![N-[(5-bromothiophen-2-yl)methyl]quinoxalin-2-amine](/img/structure/B7519525.png)


![1-[3-[2-(4-methoxyphenyl)-1H-indol-3-yl]propanoyl]piperidine-4-carboxamide](/img/structure/B7519546.png)

![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-4-phenylbutane-1,4-dione](/img/structure/B7519572.png)
![[3-(Azepane-1-carbonyl)-5-nitrophenyl]-(azepan-1-yl)methanone](/img/structure/B7519585.png)